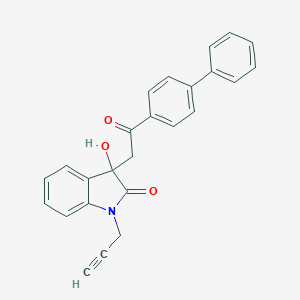![molecular formula C24H22N2O4 B214776 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide, also known as BIBX1382, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of selective epidermal growth factor receptor (EGFR) inhibitors, which have been extensively studied for their role in cancer treatment.
作用機序
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide acts by binding to the ATP binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR activity has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound has also been shown to reduce the expression of angiogenic factors, which play a role in the growth of blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
One of the main advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide is its selectivity for EGFR, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, the compound has also been shown to have limited efficacy in certain types of cancer, and its use may be limited by the development of resistance over time.
将来の方向性
There are a number of potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide, including the development of more potent and selective EGFR inhibitors, the exploration of combination therapies with other cancer treatments, and the investigation of the compound's potential applications in other diseases and conditions beyond cancer. Additionally, further studies may be needed to better understand the biochemical and physiological effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide, as well as its potential limitations and side effects.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide involves several steps, including the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-4-ethylphenol to form 5-(2-chloro-4-ethylphenoxy)-2-methoxybenzoic acid. This intermediate is then reacted with 2-aminobenzoxazole to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer treatment. The compound has been shown to selectively inhibit the activity of EGFR, a protein that plays a key role in the growth and proliferation of cancer cells.
特性
製品名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide |
|---|---|
分子式 |
C24H22N2O4 |
分子量 |
402.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-3-16-8-11-18(12-9-16)29-15-23(27)25-20-14-17(10-13-21(20)28-2)24-26-19-6-4-5-7-22(19)30-24/h4-14H,3,15H2,1-2H3,(H,25,27) |
InChIキー |
VVFVHABYWOLICX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
